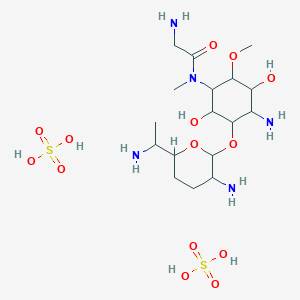

Astromicinsulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Astromicin sulfate is an aminoglycoside antibiotic produced by Micromonospora species. It is effective against major gram-negative bacteria such as Proteus, Serratia, Citrobacter, Enterobacter species, Klebsiella, Escherichia coli, and Staphylococcus aureus . Astromicin sulfate is administered via intramuscular injection or intravenous infusion .

Preparation Methods

Astromicin sulfate is synthesized through a fermentation process using Micromonospora as the seed strain. The seed strain is inoculated into a seed medium containing glucose, peptone, yeast extract, and calcium carbonate. The culturing process involves multiple stages of seed medium inoculation and fermentation, with specific conditions such as temperature, pH, and aeration being carefully controlled . The final fermentation broth is processed to isolate and purify astromicin sulfate .

Chemical Reactions Analysis

Astromicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is active against many gentamicin and amikacin-resistant bacteria expressing aminoglycoside-modifying enzymes, with the exception of aminoglycoside 3-acetyltransferase . Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and sodium hydroxide for neutralization . The major products formed from these reactions are typically related to the antibiotic’s activity against resistant bacterial strains .

Scientific Research Applications

Astromicin sulfate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used to treat severe bacterial infections such as sepsis, respiratory tract infections, and complicated urinary tract infections . In research, astromicin sulfate is studied for its synergistic effects when combined with other antibiotics, especially against multidrug-resistant Pseudomonas aeruginosa . Its role as a 30S ribosomal subunit inhibitor makes it a valuable tool in studying bacterial protein synthesis and resistance mechanisms .

Mechanism of Action

The primary mechanism of action of astromicin sulfate is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process and ultimately leading to bacterial cell death . This mechanism involves several key steps that interfere with critical processes within bacterial cells .

Comparison with Similar Compounds

Astromicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, amikacin, and netilmicin. it is unique in its effectiveness against bacteria that are resistant to gentamicin and amikacin due to the presence of aminoglycoside-modifying enzymes . This makes astromicin sulfate a valuable alternative in treating infections caused by resistant bacterial strains .

Properties

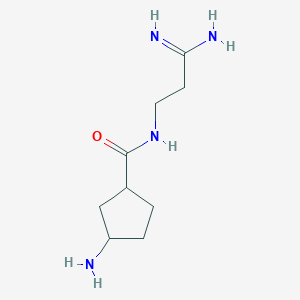

Molecular Formula |

C17H39N5O14S2 |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid |

InChI |

InChI=1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4) |

InChI Key |

TYNZVWXDLOJTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)

![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)

![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)

![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)